molecular formula C10H7BrN2O3 B13712236 Methyl 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylate

Methyl 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylate

Katalognummer: B13712236
Molekulargewicht: 283.08 g/mol
InChI-Schlüssel: ZOEYMVWYFLWZCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32708736” is a chemical entity with unique properties and applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32708736” involves a series of chemical reactions that require precise conditions. The preparation method typically includes the following steps:

    Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure to form an intermediate compound.

    Intermediate Processing: The intermediate compound is then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.

    Final Synthesis: The final step involves purifying the compound to obtain “MFCD32708736” in its pure form.

Industrial Production Methods: In an industrial setting, the production of “MFCD32708736” is scaled up using large reactors and continuous processing techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32708736” undergoes various types of chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

“MFCD32708736” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating specific diseases.

    Industry: It is utilized in the production of materials and chemicals with specific properties.

Wirkmechanismus

The mechanism by which “MFCD32708736” exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

“MFCD32708736” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include “MFCD32708737” and “MFCD32708738”.

    Uniqueness: The distinct molecular structure of “MFCD32708736” gives it unique properties, such as higher stability or specific reactivity, which may not be present in similar compounds.

Eigenschaften

Molekularformel

C10H7BrN2O3

Molekulargewicht

283.08 g/mol

IUPAC-Name

methyl 5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H7BrN2O3/c1-15-10(14)8-3-9(16-13-8)6-2-7(11)5-12-4-6/h2-5H,1H3

InChI-Schlüssel

ZOEYMVWYFLWZCT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.